molecular formula C9H10N2S B188851 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile CAS No. 4651-91-6

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B188851
CAS RN: 4651-91-6
M. Wt: 178.26 g/mol
InChI Key: ADHVMGAFAKSNOM-UHFFFAOYSA-N
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Description

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is a chemical compound with the linear formula C9H10N2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of related compounds involves the condensation of amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile .


Molecular Structure Analysis

The molecular structure of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is characterized by a linear formula of C9H10N2S . The CAS Number is 4651-91-6 and the molecular weight is 178.257 .

Scientific Research Applications

NRF2 Activation and Anti-Inflammatory Activity

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile compounds have been shown to activate NRF2 through a non-electrophilic mechanism. This activation plays a crucial role in inhibiting inflammation in macrophages stimulated by lipopolysaccharide from E. coli (LPSEc). Additionally, these compounds exhibit metabolic stability in liver microsomes from humans, rats, and mice, indicating potential for therapeutic applications in anti-inflammatory treatments .

Pharmaceutical Intermediate

This compound serves as an active pharmaceutical intermediate. It has been used in the synthesis of potentially tridentate Schiff bases (HSAT) through condensation with salicylaldehyde. These Schiff bases have further been utilized to form a series of copper (II) complexes, indicating its utility in coordination chemistry and potential pharmaceutical applications .

Synthesis of Thienopyrimidine Derivatives

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a derivative of the compound , has been employed in the preparation of thienopyrimidine derivatives. These derivatives are significant due to their diverse pharmacological activities .

Azo Dye Formation

The same ethyl derivative mentioned above has also been used to synthesize azo dyes. Azo dyes are important due to their vivid colors and applications in dyeing textiles and other materials .

Synthesis of Hydrazono-3-oxobutanamide Derivatives

Another application involves the use of the ethyl derivative for synthesizing N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-aryl hydrazono-3-oxobutanamide derivatives. These compounds have potential applications in various fields including medicinal chemistry .

Catalyst in Gewald Reaction

The compound has been used as a reactant in the Gewald reaction under solvent-free conditions to produce 2-aminothiophene-3-carbonitrile derivatives. This showcases its role as a key reactant in organic synthesis methodologies .

Anti-Microbial Activity

A series of derivatives synthesized from this compound have shown anti-microbial activity. This indicates its potential as a starting material for developing new anti-microbial agents .

Each application demonstrates the versatility and importance of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in scientific research and pharmaceutical development.

X-Mol Thermo Fisher Scientific SAGE Journals Sigma Aldrich BMC Chemistry

Safety and Hazards

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHVMGAFAKSNOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196864
Record name 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile
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Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

CAS RN

4651-91-6
Record name 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Record name 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile
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Record name 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile
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Record name 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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